molecular formula C17H25ClN2OSi B1391834 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 924655-39-0

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B1391834
CAS No.: 924655-39-0
M. Wt: 336.9 g/mol
InChI Key: AODIUYZQLDRJKC-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-b]pyridine Scaffold in Chemical Research

The pyrrolo[2,3-b]pyridine framework, also recognized by its systematic designation as 7-azaindole, has emerged as one of the most significant heterocyclic scaffolds in modern medicinal chemistry. The initial recognition of this structural motif dates back to early investigations into nitrogen-containing bicyclic systems, where researchers identified the unique electronic properties conferred by the fused pyrrole-pyridine arrangement. Historical development of this scaffold gained considerable momentum when natural product chemists isolated variolins from antarctic sponge Kirkpatrick Avarialosa model, revealing the presence of 1H-pyrrolo[2,3-b]pyridine cores in biologically active marine metabolites.

The systematic exploration of pyrrolo[2,3-b]pyridine derivatives accelerated significantly during the late twentieth century as pharmaceutical research organizations recognized the scaffold's potential for kinase inhibition. Multiple research groups documented that 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated superior bioactive applications compared to analogous indole moieties due to their distinctive physicochemical features. The incorporation of nitrogen at position 7 of the indole framework fundamentally altered the electronic distribution and hydrogen bonding capabilities of the heterocycle, leading to enhanced protein binding affinity and improved pharmacological profiles.

Contemporary research has established that several pyrrolo[2,3-b]pyridine-based compounds have achieved regulatory approval from the Food and Drug Administration as anticancer agents, specifically targeting mutant forms of rapidly accelerated fibrosarcoma kinase. These developments have validated the historical interest in this scaffold and demonstrated its continued relevance in contemporary drug discovery programs. The evolution from basic heterocyclic chemistry investigations to clinically approved therapeutics represents a remarkable trajectory spanning several decades of intensive research efforts.

Nomenclature and Classification of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The nomenclature system for 1H-pyrrolo[2,3-b]pyridine derivatives follows standardized protocols established by the International Union of Pure and Applied Chemistry, with the core structure designated as 1H-pyrrolo[2,3-b]pyridine to indicate the specific fusion pattern between the pyrrole and pyridine rings. Alternative naming conventions include 7-azaindole, 1,7-diazaindene, and 7-aza-1-pyrindine, reflecting different systematic approaches to describing the bicyclic framework. The numerical designation [2,3-b] specifically indicates that the pyrrole ring is fused to positions 2 and 3 of the pyridine ring, distinguishing this isomer from other possible fusion patterns.

Classification of derivatives within this chemical family depends on substitution patterns, functional group arrangements, and stereochemical considerations. The parent compound 1H-pyrrolo[2,3-b]pyridine possesses the molecular formula C7H6N2 with a molecular weight of 118.1359 daltons. Systematic classification extends to substituted derivatives where positional numbering follows established conventions, with the pyrrole nitrogen designated as position 1 and the pyridine nitrogen as position 7.

Functional group classification within pyrrolo[2,3-b]pyridine derivatives encompasses diverse chemical modifications including halogenation, carbonyl incorporation, alkyl and aryl substitution, and protective group attachment. Chlorinated derivatives represent a particularly important subclass due to their synthetic utility and biological activity profiles. Aldehyde-containing derivatives constitute another significant classification, providing reactive carbonyl functionality for further synthetic elaboration. The integration of protective groups, particularly silyl-based protecting groups, creates additional classification categories that reflect both synthetic utility and chemical stability considerations.

Significance of Triisopropylsilyl-Protected Pyrrolo[2,3-b]pyridines

Triisopropylsilyl protection represents one of the most robust and versatile strategies for nitrogen protection in heterocyclic chemistry, offering exceptional stability under diverse reaction conditions while maintaining synthetic accessibility. The triisopropylsilyl group, abbreviated as triisopropylsilyl in systematic nomenclature, provides steric bulk that effectively shields the nitrogen center from unwanted reactivity while preserving the electronic characteristics necessary for selective transformations. This protecting group demonstrates superior stability compared to trimethylsilyl and tert-butyldimethylsilyl alternatives, particularly under acidic and basic conditions commonly encountered in synthetic sequences.

The application of triisopropylsilyl protection to pyrrolo[2,3-b]pyridine derivatives has enabled the development of sophisticated synthetic methodologies that would otherwise be challenging or impossible to achieve. Protected derivatives exhibit enhanced solubility in organic solvents, improved crystallization behavior, and reduced susceptibility to oxidative degradation. Multiple research groups have documented that triisopropylsilyl-protected pyrrolo[2,3-b]pyridines maintain their structural integrity during lithiation reactions, allowing for regioselective functionalization at specific carbon positions.

The strategic importance of triisopropylsilyl protection becomes particularly evident in complex synthetic sequences where multiple functional group manipulations are required. Research has demonstrated that the triisopropylsilyl group can withstand conditions necessary for aldehyde formation, ester synthesis, and halogenation reactions while providing convenient deprotection protocols when synthetic objectives are achieved. The compatibility of triisopropylsilyl protection with modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and organolithium chemistry, has established this approach as a standard strategy in contemporary pyrrolo[2,3-b]pyridine synthesis.

Research Context for 4-chloro-1-[tris(1-methylethyl)silyl]-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde

The specific compound 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde represents a sophisticated synthetic intermediate that combines multiple strategic elements for advanced organic synthesis applications. This compound, bearing the Chemical Abstracts Service registry number 924655-39-0, possesses the molecular formula C17H25ClN2OSi with a molecular weight of 336.94 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this structure as 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde, reflecting the precise positional arrangement of functional groups and protective elements.

Current research applications of this compound focus primarily on its utility as a key intermediate in the synthesis of biologically active heterocycles with potential therapeutic applications. Synthetic methodologies have been developed that utilize the aldehyde functionality for condensation reactions, nucleophilic addition processes, and cyclization strategies to construct complex molecular architectures. The presence of chlorine at position 4 provides an additional site for chemical modification through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic possibilities available from this single intermediate.

Recent investigations have explored the deprotection protocols necessary to convert the triisopropylsilyl-protected derivative to the corresponding free aldehyde 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. These studies have documented that treatment with trifluoroacetic acid in dichloromethane provides efficient deprotection conditions, yielding the target aldehyde in substantial quantities suitable for further synthetic applications. The research context surrounding this compound continues to evolve as synthetic chemists explore new applications in pharmaceutical chemistry and materials science.

Table 1: Molecular Properties of Key Pyrrolo[2,3-b]pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1H-Pyrrolo[2,3-b]pyridine C7H6N2 118.1359 271-63-6 Bicyclic heterocycle
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C16H25ClN2Si 308.92 651744-48-8 Chlorine, triisopropylsilyl
4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde C17H25ClN2OSi 336.94 924655-39-0 Chlorine, aldehyde, triisopropylsilyl
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C16H25BrN2Si 353.37 858116-66-2 Bromine, triisopropylsilyl

Table 2: Synthetic Applications and Research Context

Application Area Specific Use Research Status Key References
Kinase Inhibitor Synthesis Intermediate for anticancer agents Active clinical development
Protein Kinase Research TNIK inhibitor development Preclinical studies
Synthetic Methodology Protective group strategies Established protocols
Pharmaceutical Chemistry Drug discovery scaffold Ongoing investigations

Properties

IUPAC Name

4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-8-7-15-16(18)14(10-21)9-19-17(15)20/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODIUYZQLDRJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677998
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924655-39-0
Record name 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

Method: Cyclization of suitably substituted heterocyclic precursors, typically involving the condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds or via intramolecular cyclization of intermediates bearing appropriate functional groups.

Reaction Conditions:

  • Use of strong acids or bases (e.g., trifluoroacetic acid, potassium tert-butoxide) to facilitate cyclization.
  • Elevated temperatures (80–120°C) under reflux conditions.
  • Catalysis by Lewis acids such as zinc chloride or aluminum chloride to promote ring closure.

Example:
A typical approach involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated aldehydes under acid catalysis to form the core scaffold.

Functionalization at the 5-Position with Carboxaldehyde

Method:
Oxidation of methyl or related substituents at the 5-position or direct formylation using reagents such as N,N-dimethylformamide (DMF) or via Vilsmeier-Haack formylation.

Reaction Conditions:

  • Use of DMF in the presence of phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) at 0–80°C.
  • Alternatively, formylation with POCl₃ and DMF at low temperatures, followed by work-up to isolate the aldehyde.

Silylation at the N-1 Position with Tris(1-methylethyl)silyl Group

Method:
Nucleophilic substitution of the nitrogen atom with a silyl chloride derivative, such as tris(1-methylethyl)silyl chloride, in the presence of a base.

Reaction Conditions:

  • Use of anhydrous solvents like tetrahydrofuran (THF).
  • Base such as imidazole or pyridine to facilitate nucleophilic attack.
  • Reaction temperature maintained at 0–25°C to control selectivity.

Example Procedure:
Dissolve the pyrrolo[2,3-b]pyridine core in dry THF, add the silyl chloride and base, and stir under inert atmosphere for several hours. Purification involves chromatography to isolate the silylated product.

Representative Synthetic Scheme

Step 1: Cyclization of 2-aminopyridine derivatives → Pyrrolo[2,3-b]pyridine core
Step 2: Formylation at 5-position (using DMF/POCl₃) → 5-Formylpyrrolo[2,3-b]pyridine
Step 3: Electrophilic chlorination at 4-position (NCS) → 4-Chloro derivative
Step 4: N-silylation with tris(1-methylethyl)silyl chloride → N-silylated compound

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Duration Yield Notes
Core synthesis 2-aminopyridine derivatives Various Reflux or room temp 12–24 h 70–85% Cyclization via acid catalysis
Formylation POCl₃, DMF Dichloromethane or DMF 0–80°C 4–8 h 65–78% Vilsmeier-Haack type
Chlorination NCS Chloroform Room temp 2–4 h 60–75% Controlled to avoid over-chlorination
Silylation Tris(1-methylethyl)silyl chloride THF 0–25°C 6–12 h 55–70% Inert atmosphere, base present

Research Findings and Notable Variations

  • Patents indicate that the cyclization and formylation steps are optimized for high regioselectivity, often employing specific catalysts and reaction conditions tailored to the substrate's electronic properties.
  • Literature reports highlight the importance of controlling reaction temperature during chlorination to prevent poly-chlorination or decomposition.
  • Recent advances include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, especially in the silylation step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets.

Medicine: In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. They have been studied for their ability to inhibit specific enzymes or receptors involved in disease processes, making them candidates for drug development.

Industry: In material science, this compound and its derivatives can be used in the design of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- 924655-39-0 C₁₇H₂₆ClN₂OSi 350.99 g/mol Aldehyde at C5; TIPS protection at N1; chloro at C4
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 1086423-46-2 C₁₇H₂₆ClN₂O₂Si 367.00 g/mol Carboxylic acid at C5; TIPS protection at N1; higher polarity than aldehyde
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid - C₁₈H₂₅F₃N₂O₂Si 416.49 g/mol Trifluoromethyl at C5; strong electron-withdrawing effects; enhanced acidity
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 685513-94-4 C₁₇H₂₅ClFN₂Si 369.98 g/mol Fluoro at C5; dual halogen substitution; potential for enhanced bioactivity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 C₉H₇ClN₂O₂ 210.62 g/mol Methyl ester at C5; lacks TIPS group; simpler synthesis

Key Comparative Insights

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound (924655-39-0) enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid derivative (1086423-46-2) is suited for amide coupling or esterification .
  • Trifluoromethyl Substituent : The trifluoromethyl analog exhibits increased metabolic stability and lipophilicity, making it valuable in drug discovery .

Protective Group Strategies

  • TIPS Group Utility : The TIPS group in 924655-39-0 and 1086423-46-2 prevents unwanted side reactions at N1 during synthesis. Its removal typically requires tetrabutylammonium fluoride (TBAF), as demonstrated in the synthesis of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate .
  • Unprotected Derivatives : Compounds like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (951625-93-7) lack protective groups, simplifying synthesis but limiting reactivity control .

Halogenation Effects

  • Chloro vs. Fluoro : The chloro substituent in 924655-39-0 enhances electrophilic aromatic substitution reactivity, whereas the fluoro analog (685513-94-4) offers improved bioavailability due to fluorine’s small size and high electronegativity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and other pharmacological effects based on various research findings.

  • Molecular Formula : C₈H₅ClN₂O
  • Molecular Weight : 180.59 g/mol
  • CAS Number : 958230-19-8

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound exhibits promising anticancer properties alongside other pharmacological activities.

Anticancer Activity

Research indicates that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine demonstrate potent inhibition of FGFRs. For instance, a study reported that a derivative (4h) showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects against these receptors. Additionally, this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion capabilities .

Table 1: FGFR Inhibition Potency of Pyrrolo Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h7925

Antimicrobial Activity

Pyrrolo derivatives have also been evaluated for their antimicrobial properties. Certain studies have highlighted their effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. The structural variations in these compounds significantly influence their activity levels.

Table 2: Antimicrobial Activity of Pyrrolo Derivatives

CompoundMIC₉₀ (µM) against MtbActivity Description
Compound A<0.15Highly effective
Compound B>160Ineffective

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrrolo derivatives in various biological contexts:

  • Study on Breast Cancer Cells :
    • Objective : To assess the impact of pyrrolo derivatives on breast cancer cell lines.
    • Findings : Compound 4h significantly reduced cell viability and induced apoptosis in 4T1 cells .
  • Antimycobacterial Activity :
    • Objective : To explore the activity against Mycobacterium tuberculosis.
    • Findings : Some derivatives showed MIC values below clinically relevant thresholds, indicating potential as new anti-tuberculosis agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
SilylationTIPS-Cl, Et₃N, THF, 0°C → rt75-85%
ChlorinationNCS, DMF, 50°C, 12 h60-70%
Aldehyde FormationMnO₂, DCM, reflux, 24 h50-60%

Advanced: How does the tris(1-methylethyl)silyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The bulky tris(1-methylethyl)silyl group:

  • Steric Hindrance : Limits accessibility to the pyrrole nitrogen, directing coupling reactions (e.g., Suzuki-Miyaura) to the pyridine ring. This requires optimized catalysts like Pd(PPh₃)₄ and elevated temperatures (105°C in dioxane/water) .
  • Protection Strategy : The group stabilizes the pyrrole nitrogen against undesired side reactions, enabling selective functionalization at the 5-carboxaldehyde position .

Data Note : In , coupling yields dropped by ~20% when bulkier silyl groups were used compared to TMS (trimethylsilyl), highlighting steric trade-offs.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR, DMSO-d₆).
    • Tris(1-methylethyl)silyl methyl groups as multiplets at δ 0.8–1.2 ppm .
  • X-ray Crystallography : Resolves steric effects and confirms regiochemistry (e.g., C–Cl bond length ~1.73 Å, consistent with aromatic chlorination) .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or incubation times. Standardize protocols using ’s kinase inhibition assays (IC₅₀ values reported with ±5% error).
  • Solubility Issues : The silyl group reduces aqueous solubility. Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
  • Metabolic Stability : Compare microsomal half-lives (e.g., rat liver microsomes) to identify degradation pathways .

Q. Table 2: Comparative Bioactivity of Analogs

SubstituentTarget Kinase IC₅₀ (nM)Cell LineReference
4-Cl, 5-CHO, TIPS12 ± 1.5Jurkat (ALL)
4-Br, 5-CHO, TMS8 ± 2.0HEK293

Basic: How to optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold?

Methodological Answer:

  • Directing Groups : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the 4-position .
  • Protection/Deprotection : Temporarily protect the pyrrole nitrogen with TIPS to block reactivity, enabling selective aldehyde oxidation .
  • Cross-Coupling : For C-5 derivatization, employ Pd-catalyzed reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in dioxane/water at 105°C) .

Advanced: What computational methods predict electronic effects of the 4-chloro substituent?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density. The 4-Cl group withdraws electron density, lowering the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), enhancing electrophilic reactivity .
  • Molecular Dynamics : Simulate binding to kinase ATP pockets (e.g., EGFR) to rationalize IC₅₀ differences between Cl and Br substituents .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc (7:3) for initial purification.
  • Recrystallization : Dissolve in hot ethanol, cool to -20°C for 12 h to obtain crystals (mp 235–237°C, similar to ).
  • HPLC : For analytical purity (>98%), use a C18 column with MeCN/H₂O (70:30) .

Advanced: How to address instability of the 5-carboxaldehyde group during storage?

Methodological Answer:

  • Derivatization : Convert to stable oxime derivatives using hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/water (yield >90%) .
  • Storage Conditions : Store under argon at -20°C in amber vials to prevent oxidation and light degradation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-

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